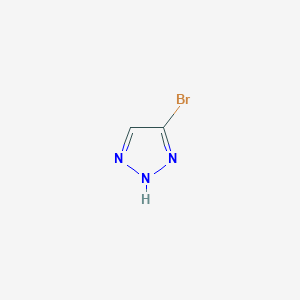

4-bromo-1H-1,2,3-triazole

説明

Synthesis Analysis

The synthesis of 4-bromo-1H-1,2,3-triazoles involves regioselective processes. A noted method includes the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF, leading to the formation of 2-substituted 4-bromo-1,2,3-triazoles. This method facilitates the efficient synthesis of 2,4,5-trisubstituted triazoles through subsequent Suzuki cross-coupling reactions. Moreover, the bromotriazoles can be reduced by hydrogenation to produce 2,4-disubstituted triazoles, showcasing the versatility in functional group modification (Xiaojun Wang et al., 2009).

科学的研究の応用

- Carbonic Anhydrase-II Inhibitors

- Field : Organic Chemistry

- Application : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity .

- Method : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

- Results : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

-

Pharmaceuticals and Agrochemicals

- Field : Biomedicine and Agrochemistry

- Application : 1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . They are observed in countless molecules useful in medicine and photochemistry .

- Method : The triazole moiety is synthesized using click chemistry approaches .

- Results : The compounds have been widely explored, both in terms of pure synthesis and in terms of evaluation of their usefulness in medicine , agriculture , etc .

-

Organic Synthesis and Polymer Chemistry

- Field : Organic Chemistry and Polymer Chemistry

- Application : 1H-1,2,3-Triazole molecules are important in organic synthesis and polymer chemistry .

- Method : The triazole moiety is synthesized using click chemistry approaches .

- Results : The compounds have been widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

-

Bioconjugation and Chemical Biology

-

Fluorescent Imaging and Materials Science

- Antimicrobial, Analgesic, Anti-inflammatory, Anticonvulsant, Antineoplastic, Antimalarial, Antiviral, Antiproliferative, and Anticancer Activities

- Field : Biomedicine

- Application : Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

- Method : The triazole moiety is synthesized using click chemistry approaches .

- Results : The compounds have been widely explored, both in terms of pure synthesis and in terms of evaluation of their usefulness in medicine .

Safety And Hazards

The safety data sheet for 4-bromo-1H-1,2,3-triazole suggests avoiding contact with skin and eyes, and avoiding inhalation and ingestion . It also suggests wearing personal protective equipment and ensuring adequate ventilation . Some potential hazards include respiratory tract irritation, skin irritation, and serious eye irritation .

特性

IUPAC Name |

4-bromo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUQYVZLPNJLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593663 | |

| Record name | 4-Bromo-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-1,2,3-triazole | |

CAS RN |

40964-56-5, 1988796-00-4 | |

| Record name | 4-Bromo-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。